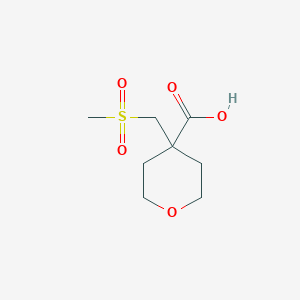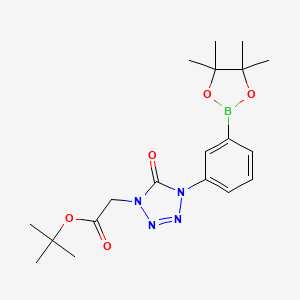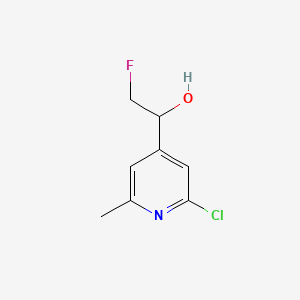
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methyl group on the pyridine ring, along with a fluoroethanol moiety
Métodos De Preparación
The synthesis of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with a suitable fluoroethanol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as triethylamine, and a solvent like ethyl acetate. The reaction mixture is stirred under hydrogen atmosphere with a catalyst, such as palladium on carbon, to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like methanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Chloro-6-methylpyridin-4-yl)-2-fluoroethan-1-ol can be compared with other similar compounds, such as:
(2-Chloro-6-methylpyridin-4-yl)methanol: This compound has a similar pyridine ring structure but lacks the fluoroethanol moiety.
(2-Chloro-6-phenylpyridin-4-yl)methanol: This compound has a phenyl group instead of a methyl group on the pyridine ring.
(2-Methyl-6-phenylpyridin-3-yl)methanol: This compound has a different substitution pattern on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
2229506-76-5 |
|---|---|
Fórmula molecular |
C8H9ClFNO |
Peso molecular |
189.61 g/mol |
Nombre IUPAC |
1-(2-chloro-6-methylpyridin-4-yl)-2-fluoroethanol |
InChI |
InChI=1S/C8H9ClFNO/c1-5-2-6(7(12)4-10)3-8(9)11-5/h2-3,7,12H,4H2,1H3 |
Clave InChI |
ITHMTKLLZOCNQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)Cl)C(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


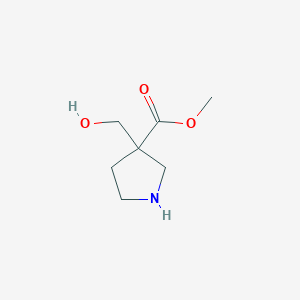
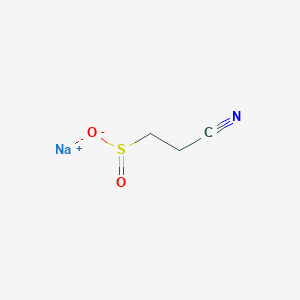
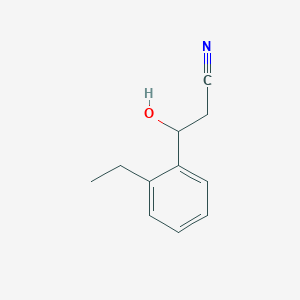
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
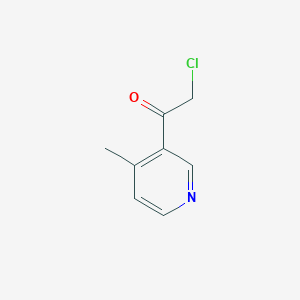
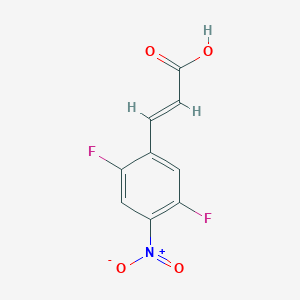
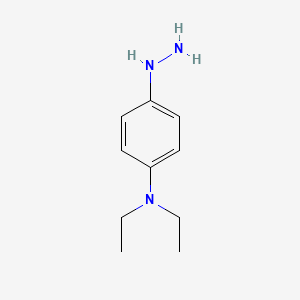
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
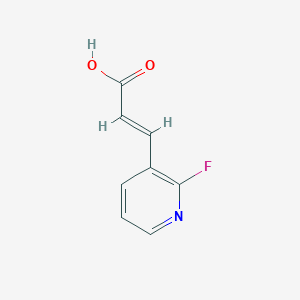
![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
